molecular formula C8H13BrO3 B14334565 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane CAS No. 105659-90-3

7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane

Cat. No.: B14334565
CAS No.: 105659-90-3
M. Wt: 237.09 g/mol
InChI Key: CTXWCJRLACDITE-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[44]nonane is a spiro compound featuring a unique bicyclic structure with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 2-methyl-1,4,6-trioxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: The major product is 2-methyl-1,4,6-trioxaspiro[4.4]nonane.

Scientific Research Applications

7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
  • 7-(Bromomethyl)-2-azaspiro[4.4]nonane

Uniqueness

7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of three oxygen atoms in the ring system. This makes it distinct from other spiro compounds that may have different heteroatoms or ring sizes.

Properties

CAS No.

105659-90-3

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

7-(bromomethyl)-3-methyl-1,4,6-trioxaspiro[4.4]nonane

InChI

InChI=1S/C8H13BrO3/c1-6-5-10-8(11-6)3-2-7(4-9)12-8/h6-7H,2-5H2,1H3

InChI Key

CTXWCJRLACDITE-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(O1)CCC(O2)CBr

Origin of Product

United States

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